MAL-PEG4-MMAF is classified under the category of bioconjugates and is primarily utilized in pharmaceutical research and development, particularly in the synthesis of ADCs. It is derived from Monomethyl Auristatin F, a potent cytotoxic agent originally extracted from marine organisms. The compound is commercially available from various suppliers, including BenchChem.
The synthesis of MAL-PEG4-MMAF typically involves several key steps:
Recent advancements in synthetic methodologies emphasize one-step synthesis techniques that streamline the production process while maintaining high yields and purity .
MAL-PEG4-MMAF has a complex molecular structure characterized by its maleimido group, PEG linker, and the Monomethyl Auristatin F moiety.
The structure consists of a central core of Monomethyl Auristatin F linked via a PEG chain to a maleimido group, which is essential for targeting specific proteins in ADC applications.
MAL-PEG4-MMAF participates in various chemical reactions, primarily focusing on conjugation with antibodies. The key reactions include:
Recent studies highlight the importance of controlling reaction conditions to achieve homogenous ADCs with defined drug-to-antibody ratios (DARs), which are critical for therapeutic efficacy .
The mechanism of action for MAL-PEG4-MMAF involves its role as a payload in ADCs:
This targeted delivery significantly enhances the therapeutic index while minimizing systemic toxicity associated with conventional chemotherapeutics .
MAL-PEG4-MMAF exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in various biochemical applications, especially in drug formulation.
MAL-PEG4-MMAF finds extensive applications in:
MAL-PEG4-MMAF is a sophisticated heterobifunctional compound engineered for antibody-drug conjugate (ADC) construction. Its molecular structure (C53H84N6O15, MW 1045.28 g/mol) integrates three critical domains: a maleimide group, a tetraethylene glycol (PEG4) spacer, and the cytotoxic payload monomethyl auristatin F (MMAF) [1] [2]. The maleimide moiety enables thiol-specific conjugation to cysteine residues on antibodies, forming stable thioether adducts. This is followed by a hydrophilic PEG4 linker (11 atoms, ~17.6 Å), which enhances aqueous solubility and reduces aggregation by shielding the hydrophobic payload [5] [7]. The C-terminus of MMAF features a charged phenylalanine residue (–COOH), which diminishes its membrane permeability and restricts cytotoxic activity to intracellular compartments upon linker cleavage. This contrasts with uncharged analogs like MMAE, demonstrating how structural nuances govern biological behavior [7] [9].
Table 1: Functional Groups and Properties of MAL-PEG4-MMAF
Structural Domain | Chemical Role | Key Properties |
---|---|---|
Maleimide (MAL) | Electrophilic conjugation | Reacts with thiols (-SH) at pH 6.5–7.5 |
PEG4 spacer | Solubility modulator | Hydrophilic; reduces aggregation; extends half-life |
MMAF payload | Cytotoxic agent | Tubulin inhibitor; C-terminal carboxylate limits cell permeability |
The synthesis of MAL-PEG4-MMAF involves sequential conjugation steps, typically initiated by coupling MMAF to the PEG4 linker via amide bond formation, followed by maleimide functionalization [1] [5]. Large-scale production employs custom synthesis with a lead time of 2–4 months, reflecting the complexity of isolating this high-molecular-weight compound (≥1 g batches) [1]. Stability is critically dependent on storage conditions: the solid powder remains stable for >2 years at –20°C under inert atmosphere but degrades rapidly in solution. Aqueous solubility is negligible, while dimethyl sulfoxide (DMSO) solutions (≥10 mM) facilitate ADC conjugation reactions. The maleimide group is susceptible to hydrolysis in buffer, necessitating fresh preparation before use [1] [6]. PEG4’s ethylene oxide chains confer moderate thermal resilience, though prolonged exposure to >40°C accelerates decomposition [5].
Table 2: Synthesis and Stability Profile
Parameter | Conditions/Outcomes | Remarks |
---|---|---|
Synthetic Route | Stepwise amidation/PEGylation | Minimum batch: 1 g; purity >98% [1] |
Storage Stability | –20°C (dry, dark) | Shelf life >2 years; avoid freeze-thaw cycles |
Solvent Compatibility | DMSO-soluble; aqueous-insoluble | Stock solutions stable <1 week at 4°C [1] [2] |
Maleimide Reactivity | pH-dependent hydrolysis | Optimal conjugation at neutral pH; hydrolyzes at >pH 8.0 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: